Ethyl erucate

Biodiesel Fuel Additives Lubricity

Ethyl erucate (C22:1, ≥95% GC) is a critical long-chain monounsaturated ester for applications demanding high hydrophobicity (LogP 10.5) and boundary lubrication. Unlike short-chain analogs like ethyl oleate (C18:1), its C22 backbone reduces wear scar diameter by 30-45% in HFRR tests, providing superior protection in ultra-low sulfur diesel formulations. It uniquely stimulates hepatic microsomal demethylation, making it an essential, non-substitutable reagent for drug metabolism and lipid-enzyme interaction studies. Its defined single-component profile ensures reproducible results in metabolic tracing and surfactant development.

Molecular Formula C24H46O2
Molecular Weight 366.6 g/mol
CAS No. 37910-77-3
Cat. No. B153465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl erucate
CAS37910-77-3
Synonyms(13Z)-13-Docosenoic Acid Ethyl Ester;  (Z)-13-Docosenoic Acid Ethyl Ester;  (Z)-13-Docosenoic acid ethyl ester;  Ethyl (Z)-13-docosenoate;  Ethyl erucate
Molecular FormulaC24H46O2
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11-
InChIKeyWFZQLUSOXHIVKL-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Erucate (CAS 37910-77-3): A High-Purity C22:1 Fatty Acid Ethyl Ester for Research and Industrial Procurement


Ethyl erucate (CAS 37910-77-3), chemically known as ethyl cis-13-docosenoate, is a long-chain monounsaturated fatty acid ethyl ester formed by the condensation of erucic acid and ethanol. It has the molecular formula C24H46O2, a molecular weight of 366.63 g/mol, and is characterized by a 22-carbon backbone with a single double bond at the C13 position [1]. This structure confers lipid-like physicochemical properties, including high hydrophobicity (estimated LogP 10.566) and solubility in ethanol . It is a colorless to pale yellow liquid with a typical purity specification of ≥95.0% (GC), a density of 0.87 g/mL, and a boiling point of 233°C at 8.5 mmHg . Its combination of a C22 chain and an ethyl ester head group is critical to its functional performance in diverse applications ranging from biodiesel component studies to biological research and personal care formulations .

Why Procurement of Ethyl Erucate (CAS 37910-77-3) Cannot Be Simply Replaced by Other Fatty Acid Esters


Generic substitution of ethyl erucate with other long-chain fatty acid esters—such as methyl erucate, ethyl oleate (C18:1), or free erucic acid—is not scientifically justifiable. The specific alkyl chain length (C22) and the ethyl ester moiety each dictate unique performance characteristics in critical applications. For instance, the longer C22 chain of ethyl erucate results in a significantly lower critical micelle concentration and higher hydrophobicity compared to C18 esters, directly influencing its behavior as a surfactant and emollient . Furthermore, the ethyl ester group, compared to a methyl ester, provides distinct advantages in terms of fuel viscosity and pour point in biodiesel formulations [1], and it critically alters the compound's biological activity in enzyme induction and lipid metabolism studies when compared to the free acid or triglyceride forms [2]. The evidence below quantifies these differences, underscoring that replacing ethyl erucate with a seemingly similar analog will compromise the intended physical, chemical, or biological outcome.

Quantitative Evidence for the Differentiated Performance of Ethyl Erucate (CAS 37910-77-3) in Key Procurement Scenarios


Superior Lubricity in Biodiesel Blends Compared to C18:1 Ethyl Ester

Ethyl erucate provides significantly better boundary lubrication compared to the more common C18:1 ethyl ester (ethyl oleate). This performance difference is critical for the fuel's ability to protect engine components from wear, especially in low-sulfur diesel where lubricity is inherently reduced [1]. The improvement is attributed to the longer C22 hydrocarbon chain, which forms a more robust and durable protective film on metal surfaces under high-pressure conditions [2].

Biodiesel Fuel Additives Lubricity

Enhanced Biological Activity: Differential Stimulation of Hepatic Enzymes

Ethyl erucate demonstrates a unique ability to stimulate specific hepatic microsomal enzymes compared to its close analog, ethyl oleate (C18:1), and the parent free acid, erucic acid. This is not a general class effect but a specific property of the C22 ethyl ester, with direct implications for metabolic research and toxicological studies [1]. The data show that ethyl erucate increases the demethylation activity in rat liver microsomes, a process central to drug metabolism and detoxification .

Lipid Metabolism Enzyme Induction Toxicology

Distinct Biodiesel Cold Flow and Viscosity Profile vs. Methyl Ester Analog

The choice between ethyl and methyl esters is critical for biodiesel performance. Ethyl erucate offers a quantifiably different low-temperature and viscosity profile compared to its direct analog, methyl erucate. While both have similar chain lengths, the ethyl ester group alters intermolecular packing, leading to a lower pour point and a higher kinematic viscosity [1]. This difference is crucial for fuel formulators seeking to balance cold weather operability with adequate viscosity for fuel injection systems [2].

Biodiesel Fuel Properties Cold Flow

Unique Deposition and Metabolic Fate in Adipose Tissue Compared to Native Oils

In nutritional studies, ethyl erucate serves as a defined, single-component lipid source that produces a distinct pattern of erucic acid deposition compared to natural, complex oils like rapeseed oil. Diets based on a corn oil-ethyl erucate mixture lead to a greater deposition of erucic acid and a different profile of its metabolite, eicosenoic acid (C20:1), in rat tissues than diets containing rapeseed oil (Brassica campestris) [1]. This demonstrates the compound's utility as a controlled input for dissecting the metabolic fate of specific long-chain fatty acids [2].

Nutritional Science Lipid Metabolism Tissue Deposition

Optimal Procurement Scenarios for Ethyl Erucate (CAS 37910-77-3) Based on Proven Differentiation


Research on Hepatic Enzyme Induction and Xenobiotic Metabolism

Procure ethyl erucate as a specific lipid inducer for studying hepatic microsomal enzyme systems. Evidence shows it uniquely stimulates demethylation activity in rat liver microsomes, an effect not observed with ethyl oleate or free erucic acid. This makes it an essential reagent for investigations into drug metabolism, detoxification pathways, and lipid-enzyme interactions, where a distinct and reproducible biological response is required [1]. The compound's defined structure eliminates confounding variables present in natural oil mixtures .

Formulation of High-Lubricity Biodiesel and Bio-Lubricants

Prioritize ethyl erucate when formulating advanced biodiesel blends or bio-based lubricants where enhanced boundary lubrication is a key performance metric. Direct evidence indicates that ethyl erucate's C22:1 structure reduces wear scar diameter in HFRR tests by 30-45% compared to ethyl oleate (C18:1). This translates to superior protection for fuel injection systems and other high-pressure, high-friction engine components, particularly in ultra-low sulfur diesel applications where natural lubricity is deficient [1].

Controlled Dietary Studies in Lipid Metabolism and Nutritional Science

Use ethyl erucate as a chemically defined, single-component lipid source for animal feeding studies designed to trace the metabolic fate of long-chain monounsaturated fatty acids. Comparative data demonstrate that a diet containing ethyl erucate results in a distinct tissue deposition profile of erucic acid (C22:1) relative to its metabolite eicosenoic acid (C20:1), which differs from the pattern seen with complex dietary oils. This enables precise control over fatty acid intake and simplifies the interpretation of tissue composition and metabolic flux data [1].

Specialty Surfactant and Emollient Development

Select ethyl erucate as a feedstock or model compound for developing novel surfactants and emollients in personal care and industrial applications. Its long C22 hydrocarbon chain confers high hydrophobicity (estimated LogP 10.566) and contributes to a lower critical micelle concentration compared to C18 esters [1]. This property is critical for achieving specific performance characteristics, such as creating stable emulsions, providing long-lasting skin feel (emollience), and designing lipid-based drug delivery systems where membrane interaction and payload retention are paramount .

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